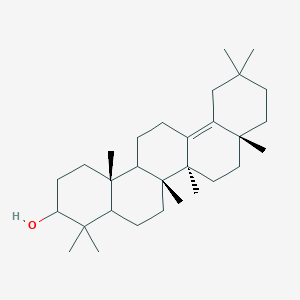
(-)-delta-Amyrin; delta-Amyrenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-delta-Amyrin: and delta-Amyrenol are pentacyclic triterpenoids, which are naturally occurring organic compounds. These compounds belong to the class of triterpenes and are found in the surface waxes of various plants. The chemical formula for these compounds is C30H50O . They are known for their biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: (-)-delta-Amyrin and delta-Amyrenol can be extracted from the surface waxes of plants such as tomatoes and dandelions. The extraction process typically involves the use of solvents like petroleum ether or ethanol.
Chemical Synthesis: These compounds can also be synthesized chemically. One common method involves the conversion of delta-Amylene to delta-Amyrin through a series of chemical reactions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings.
Industrial Production Methods:
Large-Scale Extraction: For industrial purposes, large-scale extraction methods are employed. This involves the use of advanced extraction techniques such as supercritical fluid extraction, which uses supercritical CO2 as a solvent.
Chemical Synthesis: Industrial production also involves chemical synthesis, where the compounds are produced in large quantities using optimized reaction conditions and industrial-grade equipment.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-delta-Amyrin and delta-Amyrenol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: These compounds can be reduced to form different reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: (-)-delta-Amyrin and delta-Amyrenol can undergo substitution reactions where functional groups are replaced with other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones and alcohols.
Reduction Products: Reduced derivatives such as alkanes and alkenes.
Substitution Products: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (-)-delta-Amyrin and delta-Amyrenol are used as starting materials for the synthesis of complex organic molecules.
Study of Reaction Mechanisms: These compounds are used to study various reaction mechanisms in organic chemistry.
Biology:
Plant Biology: (-)-delta-Amyrin and delta-Amyrenol are studied for their role in plant surface waxes and their impact on plant physiology.
Biological Activity: These compounds are known for their anti-inflammatory, antiviral, and antimicrobial properties.
Medicine:
Drug Development: (-)-delta-Amyrin and delta-Amyrenol are investigated for their potential use in drug development due to their biological activities.
Therapeutic Applications: These compounds are studied for their potential therapeutic applications in treating various diseases.
Industry:
Cosmetics: (-)-delta-Amyrin and delta-Amyrenol are used in the formulation of cosmetics due to their beneficial properties for skin and hair.
Food Industry: These compounds are used as additives in the food industry for their preservative properties.
Wirkmechanismus
Molecular Targets and Pathways:
Anti-Inflammatory Activity: (-)-delta-Amyrin and delta-Amyrenol exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antiviral Activity: These compounds inhibit viral replication by targeting viral enzymes and interfering with viral entry into host cells.
Antimicrobial Activity: (-)-delta-Amyrin and delta-Amyrenol disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
alpha-Amyrin: Another pentacyclic triterpenoid with similar biological activities.
beta-Amyrin: A closely related compound with similar chemical structure and properties.
Uniqueness:
Structural Differences: (-)-delta-Amyrin and delta-Amyrenol have unique structural features that differentiate them from alpha-Amyrin and beta-Amyrin.
Biological Activities: While all these compounds share similar biological activities, (-)-delta-Amyrin and delta-Amyrenol have distinct mechanisms of action and specific applications in various fields.
Eigenschaften
Molekularformel |
C30H50O |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23?,24?,27-,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
JOCIRBSYAYKMEF-VRQKNOATSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



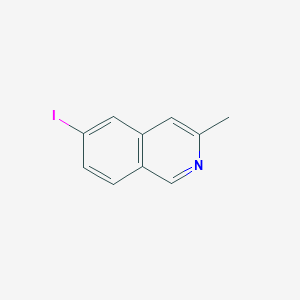

![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
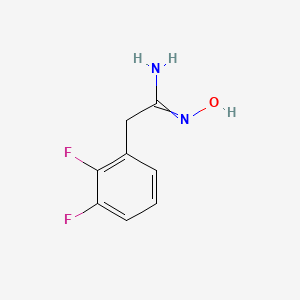
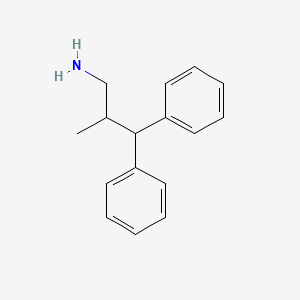
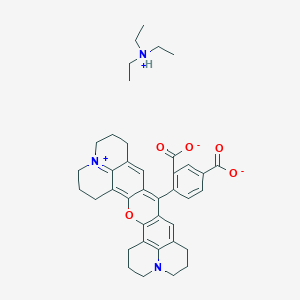
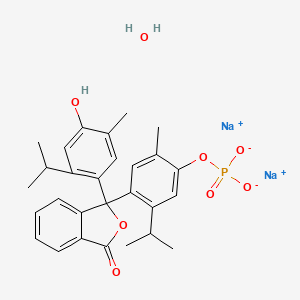
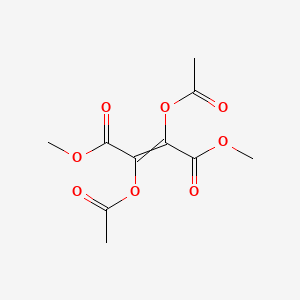

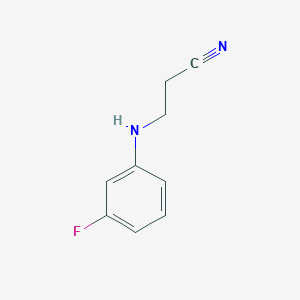
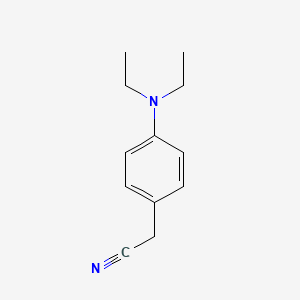
![(2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434575.png)

